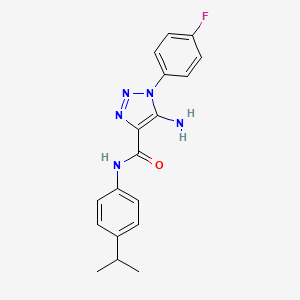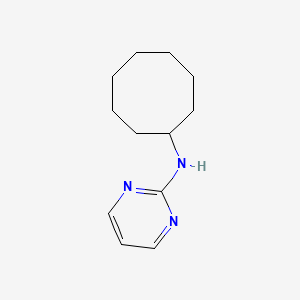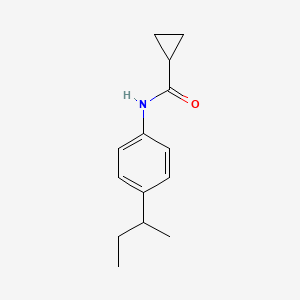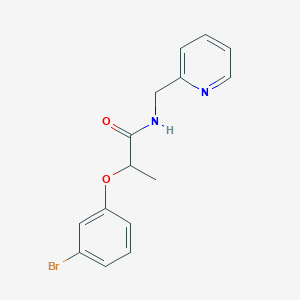
5-amino-1-(4-fluorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(4-fluorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as FITC, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. This compound has been found to have numerous applications in scientific research, particularly in the study of protein-protein interactions and drug discovery. In
作用機序
5-amino-1-(4-fluorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide works by binding to specific amino acids in proteins and peptides. This binding can alter the conformation of the protein, leading to changes in its function. This compound has been found to bind to lysine and cysteine residues in proteins, as well as to the N-terminus of peptides.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in vitro and in vivo. It has also been found to be stable under a wide range of conditions, making it a useful tool for studying protein-protein interactions and drug discovery. This compound has been found to be highly fluorescent, making it easy to detect and quantify in experiments.
実験室実験の利点と制限
5-amino-1-(4-fluorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide has numerous advantages for lab experiments, including its stability, low toxicity, and high fluorescence. However, it also has some limitations. For example, this compound can interfere with the function of some proteins, leading to false results. In addition, this compound can be difficult to label proteins and peptides with, requiring specialized protocols and equipment.
将来の方向性
There are numerous future directions for research on 5-amino-1-(4-fluorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of research is the development of new methods for labeling proteins and peptides with this compound. Another area of research is the use of this compound in high-throughput screening for drug discovery. Finally, there is potential for the use of this compound in imaging studies, particularly in the study of protein localization and trafficking within cells.
Conclusion
In conclusion, this compound is a chemical compound that has numerous applications in scientific research, particularly in the study of protein-protein interactions and drug discovery. This compound has been found to be stable, non-toxic, and highly fluorescent, making it a useful tool for researchers around the world. While this compound has some limitations, there are numerous future directions for research on this compound, making it an exciting area of study for biochemists and pharmacologists alike.
合成法
The synthesis of 5-amino-1-(4-fluorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-fluoroaniline with isobutyryl chloride to form the intermediate N-(4-fluorophenyl)isobutyramide. This intermediate is then reacted with 4-isopropylaniline and sodium azide to form the final product, this compound. This synthesis method has been well-established and is widely used in laboratories around the world.
科学的研究の応用
5-amino-1-(4-fluorophenyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide has numerous applications in scientific research, particularly in the study of protein-protein interactions. This compound can be used to label proteins and peptides, allowing researchers to study their interactions with other proteins and peptides. This compound can also be used to study the localization and trafficking of proteins within cells. In addition, this compound can be used in drug discovery to screen for compounds that interact with specific proteins.
特性
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-11(2)12-3-7-14(8-4-12)21-18(25)16-17(20)24(23-22-16)15-9-5-13(19)6-10-15/h3-11H,20H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEZEHYURXWNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996932.png)

![N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4996946.png)

![(2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine oxalate](/img/structure/B4996966.png)
![N'-{4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4996980.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide](/img/structure/B4996986.png)
![3-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4996993.png)

![2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4997014.png)

![4-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4997018.png)
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4997026.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4997038.png)